molecular formula C13H11ClN2O B3973481 3-chloro-4-methyl-N-3-pyridinylbenzamide

3-chloro-4-methyl-N-3-pyridinylbenzamide

Cat. No.: B3973481
M. Wt: 246.69 g/mol
InChI Key: DBDIKKQLZZQCNS-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-3-pyridinylbenzamide is a benzamide derivative featuring a chloro group at the 3-position, a methyl group at the 4-position of the benzene ring, and a 3-pyridinyl substituent on the amide nitrogen. This compound’s structural framework is characteristic of small molecules designed for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

3-chloro-4-methyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-10(7-12(9)14)13(17)16-11-3-2-6-15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDIKKQLZZQCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred physicochemical properties of 3-chloro-4-methyl-N-3-pyridinylbenzamide and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Applications
This compound C₁₃H₁₁ClN₂O 246.70 g/mol 3-Cl, 4-CH₃ on benzene; 3-pyridinyl amide Moderate lipophilicity; balanced steric bulk Kinase inhibitors, receptor modulators
3-(1-Azepanylsulfonyl)-4-chloro-N-(3-pyridinyl)benzamide C₁₈H₂₀ClN₃O₃S 401.89 g/mol 3-SO₂-azepane, 4-Cl on benzene; 3-pyridinyl amide Enhanced solubility (sulfonyl group); increased steric hindrance from azepane Protease inhibitors, enzyme antagonists
4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl}benzamide C₂₂H₁₈ClF₃N₃O 448.85 g/mol 4-Cl on benzene; 2-(dimethylamino)-5-(CF₃)-pyridinyl substituent High lipophilicity (CF₃); basic dimethylamino group may improve cellular uptake Anticancer agents, kinase inhibitors
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide C₁₆H₁₁ClN₄O 310.74 g/mol 4-Cl on benzene; 2-pyridinyl-4-pyrimidinyl linkage Rigid aromatic scaffold; potential for π-π stacking with target proteins DNA intercalators, kinase inhibitors
4-Chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide C₂₂H₁₅ClN₄O₄ 450.84 g/mol 4-Cl, 3-NO₂ on benzene; oxazolo-pyridine fused ring Strong electron-withdrawing (NO₂) effects; fused heterocycle enhances planar structure Antiviral agents, enzyme inhibitors
3-[(3-Methylbutanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide C₁₈H₂₁N₃O₂ 311.38 g/mol 3-acylamino on benzene; 4-methyl-2-pyridinyl amide Increased hydrophobicity (branched acyl group); altered hydrogen bonding capacity Antimicrobials, metabolic pathway modulators

Key Observations

Substituent Position and Electronic Effects: The 3-chloro substitution in the target compound contrasts with 2-chloro isomers (e.g., ’s 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide), where positional differences may alter steric interactions and electronic distribution . Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity and polarity compared to the electron-donating methyl group in the target compound .

Sulfonyl groups (e.g., ) improve solubility in polar solvents due to their strong hydrogen-bonding capacity .

Biological Activity Implications :

  • Pyrimidine and oxazolo-pyridine moieties ( and ) introduce planar aromatic systems, favoring interactions with kinase ATP-binding pockets .
  • The azepane ring in adds conformational flexibility, which may optimize binding to larger enzyme active sites .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data, structural analysis suggests:

  • Kinase Inhibition Potential: The pyridinyl and pyrimidinyl derivatives (e.g., ) are common in kinase inhibitors like imatinib analogs, implying similar applications for the target compound .
  • Metabolic Stability : Compounds with trifluoromethyl or sulfonyl groups () may exhibit longer half-lives due to resistance to oxidative metabolism .

Limitations : Empirical data on binding affinities, toxicity, or pharmacokinetics are absent in the provided sources. Further experimental validation is required.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methyl-N-3-pyridinylbenzamide, and how are intermediates characterized?

The synthesis typically involves coupling a chlorinated benzoyl chloride derivative with a substituted pyridinylamine. Key steps include:

  • Amide bond formation : Reacting 3-chloro-4-methylbenzoyl chloride with 3-aminopyridine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Intermediate characterization : ¹H/¹³C NMR confirms regioselectivity, while mass spectrometry validates molecular weight .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.2–8.5 ppm for pyridine and benzene rings), and ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 287.0584 for C₁₄H₁₂ClN₂O) .
  • IR spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to bacterial enzymes (e.g., AcpS-PPTase), which are critical in fatty acid biosynthesis. The chloro and pyridinyl groups may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .
  • Pharmacophore mapping : Align structural features (e.g., chloro-substituted aryl rings) with known inhibitors of kinase or protease enzymes .

Q. What strategies resolve contradictions in reported biological activities of similar benzamide derivatives?

  • Dose-response analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or assay conditions (e.g., nutrient broth vs. agar diffusion) .
  • Metabolite profiling : Use LC-MS to detect hydrolyzed products (e.g., free pyridine or chlorobenzoic acid) that may contribute to off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate contributions of specific substituents to bioactivity .

Methodological Considerations

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency compared to CH₂Cl₂, but may require lower temperatures (0–5°C) to minimize side reactions .
  • Catalyst selection : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by stabilizing the reactive intermediate .
  • In-situ monitoring : Use TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or inline IR to track reaction progress and terminate at maximum conversion .

Q. What analytical approaches validate the purity of this compound in complex matrices?

  • HPLC-DAD : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40, 1 mL/min) resolves the compound (retention time ~8.2 min) from byproducts. Purity ≥98% is confirmed by UV absorption at 254 nm .
  • Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 58.65%, H 4.21%, N 9.76%, Cl 12.34%) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data on the compound’s solubility and stability?

  • Solvent screening : Test solubility in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and PBS (<1 mg/mL) using nephelometry. Low aqueous solubility may necessitate formulation with cyclodextrins .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond under acidic conditions (pH <3) is a major degradation pathway .

Q. What experimental controls are critical for assessing the compound’s enzyme inhibition efficacy?

  • Positive controls : Compare to known AcpS-PPTase inhibitors like triclosan .
  • Negative controls : Include reactions without ATP or cofactors to rule out nonspecific binding .
  • Blind assays : Use scrambled peptide substrates to confirm target specificity in kinase assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-methyl-N-3-pyridinylbenzamide
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3-chloro-4-methyl-N-3-pyridinylbenzamide

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